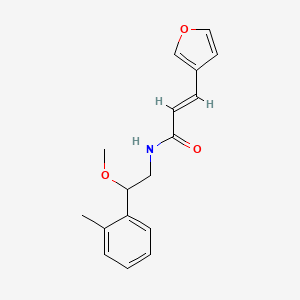
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including its effects on nicotinic acetylcholine receptors, anxiolytic-like activity, and cytotoxicity against cancer cell lines.
1. Nicotinic Acetylcholine Receptor Modulation
Research indicates that derivatives of furan-containing compounds can act as positive allosteric modulators of nicotinic acetylcholine receptors, particularly the α7 subtype. A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated significant anxiolytic-like effects in animal models, suggesting a similar potential for this compound.
- Study Findings :
2. Cytotoxic Activity Against Cancer Cells
The cytotoxic effects of acrylamide derivatives have been extensively studied. This compound's structural similarities to other acrylamide derivatives suggest it may exhibit similar anticancer properties.
- Cytotoxicity Results :
Case Study: Anxiolytic Activity
A study focused on 3-furan-2-yl-N-p-tolyl-acrylamide revealed its anxiolytic-like properties through modulation of the α7 nicotinic receptor. This was evidenced by:
- Experimental Design :
- Mice were administered varying doses and subjected to behavioral tests.
| Dose (mg/kg) | Behavioral Test | Result |
|---|---|---|
| 0.1 | Elevated Plus Maze | No significant effect |
| 0.5 | Elevated Plus Maze | Anxiolytic-like effect |
| 1.0 | Novelty Suppressed Feeding | Anxiolytic-like effect |
The findings suggest that this compound may also share these anxiolytic properties due to structural similarities.
Case Study: Anticancer Activity
A comparative analysis of various acrylamide derivatives demonstrated:
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| N-(3-hydroxy-4-methoxy) aryl amide derivative | 2.11 | MCF-7 |
| Cisplatin | <10 | MCF-7 |
| Control | >50 | MCF-10A |
These results highlight the potential of acrylamide derivatives, including this compound, as promising candidates for further development in cancer therapy .
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-5-3-4-6-15(13)16(20-2)11-18-17(19)8-7-14-9-10-21-12-14/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGNMHZXEHHZKJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C=CC2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(CNC(=O)/C=C/C2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














